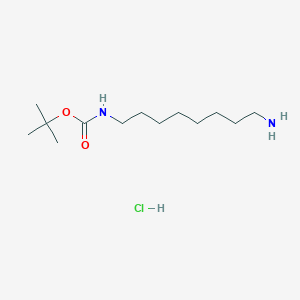

Boc-DAOc*HCl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-DAOcHCl, also known as N1-t-Butyloxycarbonyl-1,8-diaminooctane hydrochloride or t-butyl 8-aminooctylcarbamate hydrochloride, is a chemical compound with the formula C13H28N2O2HCl . It has a molecular weight of 244.37*36.45 g/mol .

Synthesis Analysis

The synthesis of Boc-DAOc*HCl involves the use of tert-butanol, carbon dioxide, and phosgene, using DABCO as a base . The Boc group can later be removed from the amine using moderately strong acids (e.g., trifluoroacetic acid) .

Molecular Structure Analysis

The molecular structure of Boc-DAOc*HCl consists of a carbamate group (Boc) attached to a 1,8-diaminooctane . The Boc group serves as a protective group, particularly in solid phase peptide synthesis .

Chemical Reactions Analysis

The Boc group in Boc-DAOc*HCl can be deprotected using hydrochloric acid (HCl). This process involves protonation of the tert-butyl carbamate, loss of the tert-butyl cation resulting in a carbamic acid, decarboxylation of the carbamic acid resulting in the free amine, and protonation of the amine under acidic conditions to provide the product as the HCl salt .

科学研究应用

Deprotection of N-Boc Group

“Boc-DAOc*HCl” is often used in the deprotection of the N-tert-butyloxycarbonyl (N-Boc) group . This process is crucial in synthetic organic transformations, where the appropriate selection of reagents, catalysts, and temporal masking and demasking agents is required .

Application in Medicinal Compounds

The deprotection process of the N-Boc group has been applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

Use in Peptide Synthesis

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .

Green Chemistry

A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection has been developed, which is a more sustainable method for N-Boc deprotection . This strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .

Formation of Amino-Chloride Salt

Equal-molar ratios of HCl in solution could deprotect Boc-protected carbamate in the presence of methanol or other alcohols. Excess HCl in solution has already been shown to deprotect N-Boc groups by forming the amino-chloride salt .

Use in Organic Synthesis

The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . This makes “Boc-DAOc*HCl” a key component in organic synthesis.

作用机制

Target of Action

Boc-DAOc*HCl, also known as N1-t-Butyloxycarbonyl-1,8-diaminooctane hydrochloride , is primarily used for the protection of amines in pharmaceutical research and development . The compound’s primary targets are the amine groups present in a wide range of biologically active compounds .

Mode of Action

The compound works by protecting the amine groups through a process known as N-Boc deprotection . This process involves the use of a catalyst to lower the required reaction temperature . The interaction of Boc-DAOc*HCl with its targets results in the formation of a carbamate group , which serves as a protective mask for the amine group .

Biochemical Pathways

The biochemical pathway involved in the action of Boc-DAOc*HCl is the N-Boc deprotection pathway . This pathway involves the use of a catalyst to facilitate the deprotection process . The downstream effects of this pathway include the formation of a variety of aromatic and aliphatic amines .

Pharmacokinetics

Factors such as the compound’s molecular weight and its interaction with the body’s metabolic and excretory systems would likely play a role in its pharmacokinetics.

Result of Action

The result of Boc-DAOc*HCl’s action is the successful protection of amine groups . This protection allows for selective bond formation while minimizing competing reactions with reactive functional groups . The compound’s action thus enhances the efficiency and productivity of pharmaceutical research and development processes .

Action Environment

The action of Boc-DAOcHCl can be influenced by various environmental factors. For instance, the use of a catalyst can lower the required reaction temperature, enhancing the efficiency of the deprotection process . Additionally, the compound’s action can be affected by the presence of other substances, such as solvents . The stability and efficacy of Boc-DAOcHCl may also be influenced by factors such as temperature and pH.

安全和危害

While specific safety and hazards information for Boc-DAOc*HCl was not found, it’s important to note that handling similar compounds, such as hydrochloric acid, requires caution. Hydrochloric acid is corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation .

未来方向

The future directions for Boc-DAOc*HCl could involve further exploration of its use in peptide synthesis and other organic synthesis applications. The development of more environmentally friendly and efficient methods for the deprotection of the Boc group is also a potential area of future research .

属性

IUPAC Name |

tert-butyl N-(8-aminooctyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N2O2.ClH/c1-13(2,3)17-12(16)15-11-9-7-5-4-6-8-10-14;/h4-11,14H2,1-3H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUPVGPYNHRUEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-DAOc*HCl | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[S(R)]-N-[(1R)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289976.png)

![Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide](/img/structure/B6290015.png)

![tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B6290065.png)